10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzo[b][1,4]benzodiazepine core with various substituents. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
Preparation Methods
The synthesis of 10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzo[b][1,4]benzodiazepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazepine core.
Introduction of substituents: The hexanoyl, methoxyphenyl, and propoxyphenyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as alkyl halides, Grignard reagents, or organolithium compounds.
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and properties of benzodiazepines. It is also used in the development of new synthetic methodologies.
Biology: Researchers study the compound’s interactions with biological targets, such as receptors and enzymes, to understand its potential therapeutic effects.
Medicine: The compound is investigated for its potential use as an anxiolytic, sedative, or muscle relaxant. It may also have applications in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as GABA-A receptors. The compound binds to these receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system.
Comparison with Similar Compounds
10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other benzodiazepines, such as diazepam, lorazepam, and alprazolam. While these compounds share a similar core structure, they differ in their substituents, which can affect their pharmacological properties, such as potency, duration of action, and side effects.
Similar Compounds
Diazepam: Commonly used as an anxiolytic and muscle relaxant.
Lorazepam: Known for its use in treating anxiety and insomnia.
Alprazolam: Frequently prescribed for anxiety and panic disorders.
The unique substituents in this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C35H40N2O4 |
---|---|
Molecular Weight |
552.7g/mol |
IUPAC Name |
5-hexanoyl-6-(4-methoxyphenyl)-9-(2-propoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C35H40N2O4/c1-4-6-7-16-33(39)37-30-14-10-9-13-28(30)36-29-22-25(27-12-8-11-15-32(27)41-21-5-2)23-31(38)34(29)35(37)24-17-19-26(40-3)20-18-24/h8-15,17-20,25,35-36H,4-7,16,21-23H2,1-3H3 |
InChI Key |
PVFPRHNXQAMJFF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3OCCC)NC4=CC=CC=C41)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3OCCC)NC4=CC=CC=C41)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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